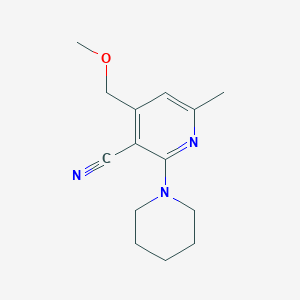
4-(Methoxymethyl)-6-methyl-2-(piperidin-1-yl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methoxymethyl)-6-methyl-2-(piperidin-1-yl)pyridine-3-carbonitrile is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a piperidine ring, a methoxymethyl group, and a nitrile group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)-6-methyl-2-(piperidin-1-yl)pyridine-3-carbonitrile typically involves multicomponent reactions. One efficient method reported involves the use of β-ketoesters, aromatic aldehydes, and aromatic amines in the presence of a catalyst such as TMSI (trimethylsilyl iodide) in methanol at room temperature . This method provides the desired substituted pyridines in moderate to good yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry and multicomponent reactions are often employed to develop scalable and eco-friendly synthetic routes. These methods aim to minimize waste and reduce the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxymethyl)-6-methyl-2-(piperidin-1-yl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amines or other reduced products.
Scientific Research Applications
4-(Methoxymethyl)-6-methyl-2-(piperidin-1-yl)pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)-6-methyl-2-(piperidin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The piperidine ring and nitrile group are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(Methoxymethyl)-6-methyl-2-(piperidin-1-yl)pyridine-3-carbonitrile: shares structural similarities with other pyridine derivatives, such as 5-amino-1H-pyrazolo[4,3-b]pyridine and 2-amino-4H-pyran-3-carbonitrile
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H19N3O |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
4-(methoxymethyl)-6-methyl-2-piperidin-1-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C14H19N3O/c1-11-8-12(10-18-2)13(9-15)14(16-11)17-6-4-3-5-7-17/h8H,3-7,10H2,1-2H3 |
InChI Key |
KZOIEGZSQKTVBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)N2CCCCC2)C#N)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















